molecular formula C17H15F2NO B15232745 1-Benzhydryl-2-(difluoromethyl)azetidin-3-one

1-Benzhydryl-2-(difluoromethyl)azetidin-3-one

Cat. No.: B15232745
M. Wt: 287.30 g/mol
InChI Key: XGIXRIOSVWBZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Benzhydryl-2-(difluoromethyl)azetidin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzhydryl-2-(difluoromethyl)azetidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Properties

Molecular Formula

C17H15F2NO

Molecular Weight

287.30 g/mol

IUPAC Name

1-benzhydryl-2-(difluoromethyl)azetidin-3-one

InChI

InChI=1S/C17H15F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-17H,11H2

InChI Key

XGIXRIOSVWBZHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F

Origin of Product

United States

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